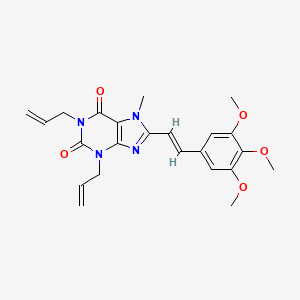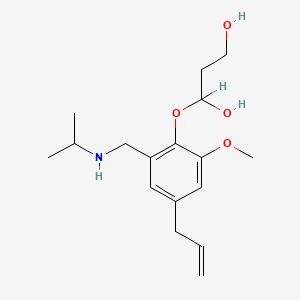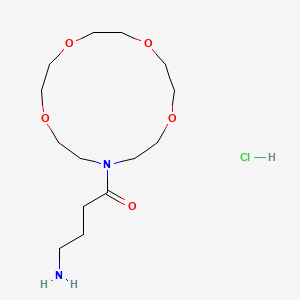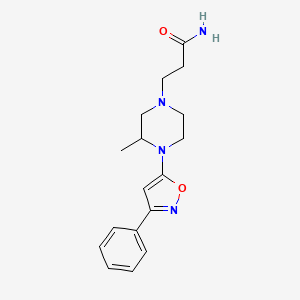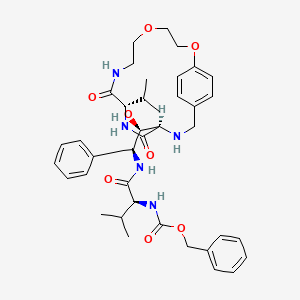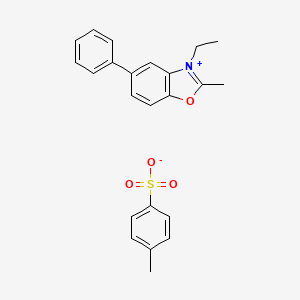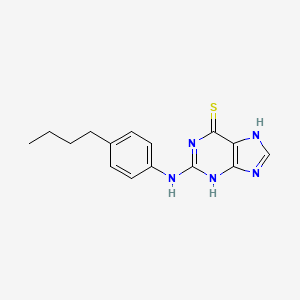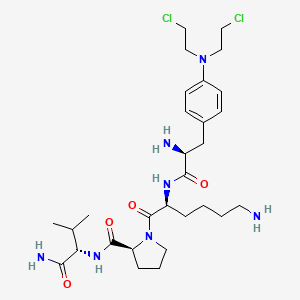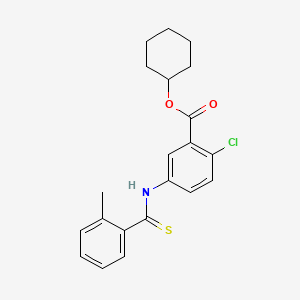
Benzoic acid, 2-chloro-5-(((2-methylphenyl)thioxomethyl)amino)-, cyclohexyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzoic acid, 2-chloro-5-(((2-methylphenyl)thioxomethyl)amino)-, cyclohexyl ester is a complex organic compound with a unique structure It is characterized by the presence of a benzoic acid core substituted with a chlorine atom and a thioxomethyl group attached to an amino group, which is further esterified with cyclohexanol
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 2-chloro-5-(((2-methylphenyl)thioxomethyl)amino)-, cyclohexyl ester typically involves multiple steps:
Formation of the Thioxomethyl Intermediate: The initial step involves the reaction of 2-methylphenyl isothiocyanate with an appropriate nucleophile to form the thioxomethyl intermediate.
Substitution Reaction: This intermediate undergoes a substitution reaction with 2-chloro-5-aminobenzoic acid to form the desired amine derivative.
Esterification: The final step involves the esterification of the amine derivative with cyclohexanol under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction rates and yields.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioxomethyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group (if present) or the thioxomethyl group, converting them to amines or thiols, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or thiols.
Substitution: Various substituted benzoic acid derivatives.
科学的研究の応用
Benzoic acid, 2-chloro-5-(((2-methylphenyl)thioxomethyl)amino)-, cyclohexyl ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and cancer.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
作用機序
The mechanism of action of Benzoic acid, 2-chloro-5-(((2-methylphenyl)thioxomethyl)amino)-, cyclohexyl ester involves its interaction with specific molecular targets. The thioxomethyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. Additionally, the compound’s structure allows it to interact with various cellular pathways, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
- Benzoic acid, 2-chloro-5-(((2-methylphenyl)thioxomethyl)amino)-, methyl ester
- Benzoic acid, 2-chloro-5-(((2-methylphenyl)thioxomethyl)amino)-, ethyl ester
Uniqueness
The cyclohexyl ester derivative is unique due to its enhanced lipophilicity, which can improve its bioavailability and interaction with lipid membranes. This makes it potentially more effective in biological applications compared to its methyl and ethyl ester counterparts.
特性
CAS番号 |
178870-11-6 |
|---|---|
分子式 |
C21H22ClNO2S |
分子量 |
387.9 g/mol |
IUPAC名 |
cyclohexyl 2-chloro-5-[(2-methylbenzenecarbothioyl)amino]benzoate |
InChI |
InChI=1S/C21H22ClNO2S/c1-14-7-5-6-10-17(14)20(26)23-15-11-12-19(22)18(13-15)21(24)25-16-8-3-2-4-9-16/h5-7,10-13,16H,2-4,8-9H2,1H3,(H,23,26) |
InChIキー |
FNLQIWDTPJMGIA-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1C(=S)NC2=CC(=C(C=C2)Cl)C(=O)OC3CCCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


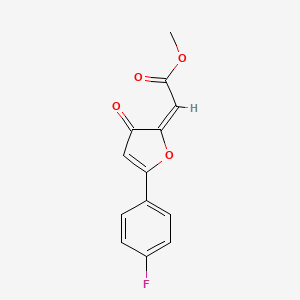
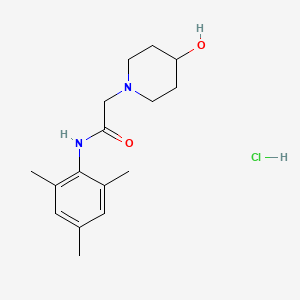


![3-[(Z)-2-(4-hydroxyphenyl)ethenyl]phenol](/img/structure/B12737546.png)
